3,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro(4.5)decan-2-one
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Overview
Description
3,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro(45)decan-2-one is a chemical compound with the molecular formula C14H24O2 It is a member of the spiroketal family, characterized by a spiro-connected cyclic ketal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro(4.5)decan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a ketone with a diol in the presence of an acid catalyst to form the spiroketal structure. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-80°C) to facilitate the reaction.
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Solvents like toluene or dichloromethane to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
3,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro(4.5)decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketal group to alcohols.
Substitution: The spiroketal structure can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spiroketals with different functional groups.
Scientific Research Applications
3,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro(4.5)decan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spiroketal-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro(4.5)decan-2-one involves its interaction with specific molecular targets. The spiroketal structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,9-Dimethyl-1,4-dioxaspiro(4.5)decan-2-one: Lacks the isopropyl group at the 6-position.
6-(1-Methylethyl)-1,4-dioxaspiro(4.5)decan-2-one: Lacks the methyl groups at the 3 and 9 positions.
1,4-Dioxaspiro(4.5)decan-2-one: Lacks all the substituents present in 3,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro(4.5)decan-2-one.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in various fields.
Properties
CAS No. |
831213-72-0 |
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Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2,9-dimethyl-6-propan-2-yl-1,4-dioxaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C13H22O3/c1-8(2)11-6-5-9(3)7-13(11)15-10(4)12(14)16-13/h8-11H,5-7H2,1-4H3 |
InChI Key |
VUWCGGOBVYCOMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2(C1)OC(C(=O)O2)C)C(C)C |
density |
1.018-1.021 |
physical_description |
Colourless liquid; Minty aroma |
solubility |
Slightly soluble in water; soluble in fats Soluble (in ethanol) |
Origin of Product |
United States |
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